![molecular formula C6H9N3O2S B2770050 2-amino-N-methylpyridine-3-sulfonamide CAS No. 1250972-58-7](/img/structure/B2770050.png)
2-amino-N-methylpyridine-3-sulfonamide
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Overview
Description
2-amino-N-methylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 1250972-58-7 . It has a molecular weight of 187.22 and its IUPAC name is 2-amino-N-methyl-3-pyridinesulfonamide . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for 2-amino-N-methylpyridine-3-sulfonamide is 1S/C6H9N3O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Scientific Research Applications
Synthesis and Complexation
A study by Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine, a compound related to 2-amino-N-methylpyridine-3-sulfonamide, and its complexation with nickel (II) and iron (II) ions. This research demonstrates the potential of sulfonamide derivatives in enhancing the biological and catalytic capabilities of ligands, highlighting their application in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Antibody Generation for ELISA
Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamide antibiotics in milk, using antibodies raised against sulfonamide derivatives. This work underlines the application of sulfonamides in developing detection methods for antibiotics, ensuring compliance with regulations and safety in food products (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).
Heterocyclic Compound Synthesis
Rozentsveig et al. (2013) presented a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines or 2-aminothiazole, showcasing the versatility of sulfonamide compounds in creating heterocyclic compounds with potential applications in medicinal chemistry (Rozentsveig, Serykh, Chernysheva, Chernyshev, Kondrashov, Tretyakov, & Romanenko, 2013).
Biosensor Development
El Alami El Hassani et al. (2017) reported the synthesis and characterization of a novel electrochemical biosensor for the detection of sulfapyridine, a sulfonamide antibiotic. This study illustrates the application of sulfonamide derivatives in environmental monitoring and food safety, providing a sensitive and specific method for detecting contaminants (El Alami El Hassani, Baraket, Neto, Lee, Salvador, Marco, Bausells, Bari, Bouchikhi, Elaissari, Errachid, & Zine, 2017).
Drug Design and Discovery
A study by Marchand, Lolli, and Caflisch (2016) identified 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain through automatic docking, highlighting the role of sulfonamide derivatives in drug discovery and the development of novel therapeutics (Marchand, Lolli, & Caflisch, 2016).
Mechanism of Action
Target of Action
The primary target of 2-amino-N-methylpyridine-3-sulfonamide is lipoamide dehydrogenase (Lpd) . Lpd is a metabolic and detoxifying enzyme in Mycobacterium tuberculosis (Mtb) whose deletion drastically impairs Mtb’s ability to establish infection in the mouse .
Mode of Action
2-amino-N-methylpyridine-3-sulfonamide acts as a potent and species-selective inhibitor of Mtb Lpd . It demonstrates low nanomolar affinity and binds at the lipoamide channel in an Lpd-inhibitor co-crystal . Its selectivity could be attributed, at least partially, to hydrogen bonding of the sulfonamide amide oxygen with the species variant Arg93 in the lipoamide channel .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR signaling pathway, which is among the most common intracellular signaling pathways that are often abnormally activated in many human cancers . This pathway participates in different biological effects, such as cell cycle progression and cell proliferation .
Result of Action
The molecular and cellular effects of 2-amino-N-methylpyridine-3-sulfonamide’s action include inhibition of cell proliferation and promotion of cell apoptosis . These effects are achieved through its potent and selective inhibition of Mtb Lpd .
Future Directions
While specific future directions for 2-amino-N-methylpyridine-3-sulfonamide are not mentioned in the sources I found, research into similar compounds suggests potential applications in cancer treatment . The PI3K-Akt-mTOR pathway, which can be targeted by similar compounds, is a viable target for cancer treatment .
properties
IUPAC Name |
2-amino-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWCPOJAJWNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250972-58-7 |
Source
|
Record name | 2-amino-N-methylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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